molecular formula C11H9N5O3S B071217 (S)-(+)-NBD-Py-NCS CAS No. 163927-30-8

(S)-(+)-NBD-Py-NCS

Cat. No.: B071217
CAS No.: 163927-30-8
M. Wt: 291.29 g/mol
InChI Key: CHKCHHTYBXOUKH-ZETCQYMHSA-N
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Description

(S)-(+)-NBD-Py-NCS, also known as (S)-(+)-7-Nitrobenz-2-oxa-1,3-diazol-4-yl-pyridyl isothiocyanate, is a fluorescent labeling reagent. This compound is widely used in biochemical and biophysical research due to its ability to form stable conjugates with various biomolecules, allowing for the visualization and tracking of these molecules in different environments.

Scientific Research Applications

(S)-(+)-NBD-Py-NCS has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study reaction mechanisms and molecular interactions.

    Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.

    Medicine: Utilized in the development of diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: Applied in the quality control of pharmaceuticals and the development of new materials with specific fluorescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-NBD-Py-NCS typically involves the reaction of 7-nitrobenz-2-oxa-1,3-diazole (NBD) with pyridine-4-isothiocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the isothiocyanate group. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-NBD-Py-NCS primarily undergoes nucleophilic substitution reactions due to the presence of the isothiocyanate group. This group is highly reactive towards nucleophiles, such as amines and thiols, forming stable thiourea or dithiocarbamate linkages.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols

    Solvents: Anhydrous solvents like dichloromethane or acetonitrile

    Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)

Major Products: The major products formed from the reactions of this compound with nucleophiles are fluorescently labeled biomolecules. These conjugates retain the fluorescent properties of the NBD moiety, making them useful for various analytical applications.

Mechanism of Action

The mechanism of action of (S)-(+)-NBD-Py-NCS involves the formation of a covalent bond between the isothiocyanate group and a nucleophilic site on the target molecule. This reaction results in the formation of a stable thiourea or dithiocarbamate linkage, which retains the fluorescent properties of the NBD moiety. The fluorescence allows for the visualization and tracking of the labeled biomolecule in various environments.

Comparison with Similar Compounds

    (S)-(+)-NBD-Cl: Another NBD derivative used for similar fluorescent labeling applications.

    (S)-(+)-NBD-F: A fluorinated NBD compound with enhanced stability and fluorescence properties.

    (S)-(+)-NBD-Br: A brominated NBD compound used for specific labeling applications.

Uniqueness: (S)-(+)-NBD-Py-NCS is unique due to its isothiocyanate group, which provides a highly reactive site for nucleophilic substitution reactions. This property makes it particularly useful for labeling a wide range of biomolecules with high specificity and stability.

Properties

IUPAC Name

7-[(3S)-3-isothiocyanatopyrrolidin-1-yl]-4-nitro-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3S/c17-16(18)9-2-1-8(10-11(9)14-19-13-10)15-4-3-7(5-15)12-6-20/h1-2,7H,3-5H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKCHHTYBXOUKH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585046
Record name 4-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-7-nitro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163927-30-8
Record name 4-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-7-nitro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-NBD-Py-NCS [=(S)-(+)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for e.e. Determination]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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